molecular formula C11H9N3O B11902524 N-(Quinoxalin-6-yl)acrylamide

N-(Quinoxalin-6-yl)acrylamide

Cat. No.: B11902524
M. Wt: 199.21 g/mol
InChI Key: XHEDPNMINUCUKG-UHFFFAOYSA-N
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Description

N-(Quinoxalin-6-yl)acrylamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoxaline ring attached to an acrylamide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinoxalin-6-yl)acrylamide typically involves the reaction of quinoxaline derivatives with acrylamide under specific conditions. One common method involves the use of quinoxaline-6-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with acrylamide in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Quinoxalin-6-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, amines, and various substituted quinoxaline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Quinoxalin-6-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells that overexpress EGFR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Quinoxalin-6-yl)acrylamide is unique due to its specific quinoxaline structure, which imparts distinct chemical properties and reactivity. Its ability to selectively inhibit certain EGFR mutants makes it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-quinoxalin-6-ylprop-2-enamide

InChI

InChI=1S/C11H9N3O/c1-2-11(15)14-8-3-4-9-10(7-8)13-6-5-12-9/h2-7H,1H2,(H,14,15)

InChI Key

XHEDPNMINUCUKG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

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